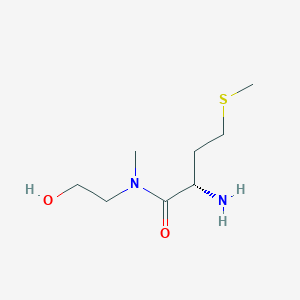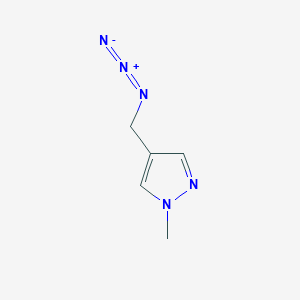![molecular formula C8H10N4O B1526561 5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine CAS No. 1247999-80-9](/img/structure/B1526561.png)
5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine
Vue d'ensemble
Description
5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine is a compound characterized by the presence of a furan ring bonded to a triazole ring through an ethyl linker. Its unique structure confers a variety of chemical and biological activities, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine typically involves a multi-step process:
Formation of the Triazole Ring: : This can be achieved through the reaction of hydrazine derivatives with suitable precursors like esters or nitriles under acidic or basic conditions.
Attachment of the Furan Ring: : The furan ring can be incorporated via Friedel-Crafts alkylation or by using coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial-scale production of this compound may leverage continuous flow chemistry to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled is a common practice to enhance environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine can undergo various chemical reactions:
Oxidation: : This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: : It can be reduced under mild conditions using reagents like hydrogen gas or metal hydrides.
Substitution: : Functional groups on the triazole ring can be substituted through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: : Halogenated compounds, organometallic reagents
Major Products Formed
Depending on the reaction conditions and reagents, products may include:
Oxidized triazole derivatives
Reduced forms of the furan ring
Substituted triazoles with various functional groups
Applications De Recherche Scientifique
5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine is utilized in diverse scientific research areas:
Chemistry: : As a building block for synthesizing more complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe or inhibitor due to its ability to bind to certain enzymes or receptors.
Medicine: : Explored for its therapeutic potential in treating diseases due to its antimicrobial, antifungal, or anticancer properties.
Industry: : Used in material science for developing new polymers or as a catalyst in various chemical processes.
Mécanisme D'action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: : It can bind to active sites of enzymes, blocking their activity.
Receptor Binding: : It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: : Potential to bind to nucleic acids, affecting gene expression or replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-amine
2-(2-furyl)-5-methyl-1,2,4-triazol-3-amine
4-(furan-2-ylmethyl)-5-ethyl-1,2,4-triazol-3-amine
Uniqueness
5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine stands out due to its specific ethyl linkage between the furan and triazole rings, which may enhance its binding affinity and selectivity towards certain molecular targets compared to other similar compounds. This structural distinction can lead to differences in biological activity and chemical reactivity, making it a valuable compound for specialized applications.
Propriétés
IUPAC Name |
5-[2-(furan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-8-10-7(11-12-8)4-3-6-2-1-5-13-6/h1-2,5H,3-4H2,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQLNCUBNHFWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


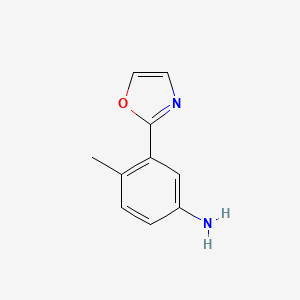
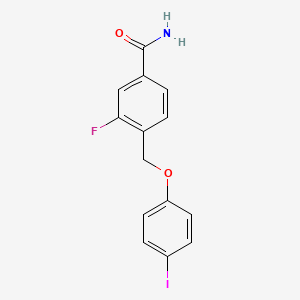
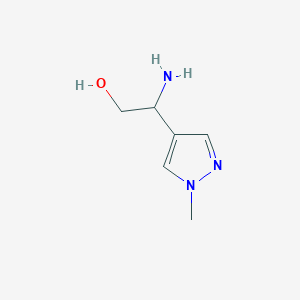
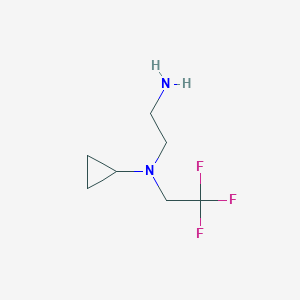
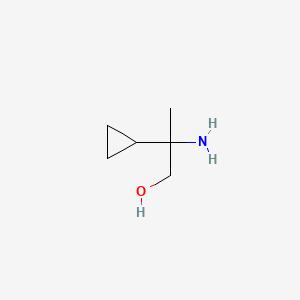
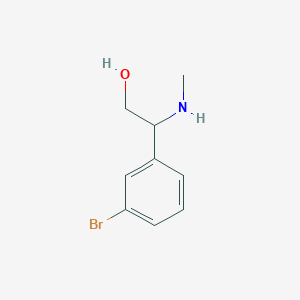

![{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1526489.png)
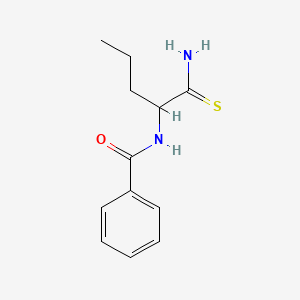
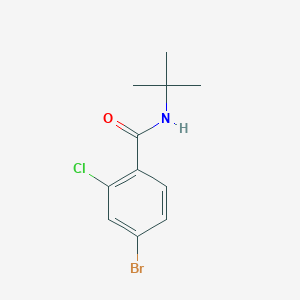
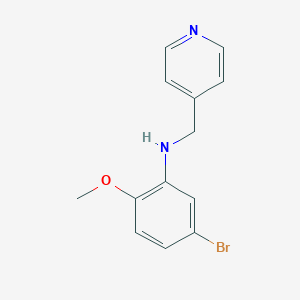
![3-[4-(1-Aminoethyl)phenyl]benzonitrile](/img/structure/B1526495.png)
